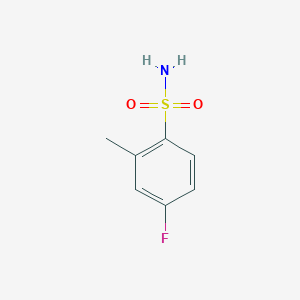

4-Fluoro-2-methylbenzenesulfonamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVGGHJPLSSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357559 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-17-8 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methylbenzenesulfonamide (CAS 489-17-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features, including the fluorine atom and the sulfonamide group, impart specific physicochemical properties that make it a valuable intermediate. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on data relevant to researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 489-17-8 | [1][2] |

| Molecular Formula | C₇H₈FNO₂S | [1][2] |

| Molecular Weight | 189.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Methyl-4-fluorobenzenesulfonamide | [3] |

| Appearance | Solid | [3] |

| Melting Point | 180-184 °C | [4] |

| Boiling Point | 324.0 ± 52.0 °C (Predicted) | [5] |

| Solubility | No data available |

Spectroscopic Data

While specific, detailed spectra are not publicly available, the expected spectral characteristics are outlined below based on the structure of the molecule and data for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

-

A singlet for the methyl group (CH₃) protons.

-

A multiplet or a set of coupled signals for the aromatic protons. The fluorine atom will cause splitting of the adjacent proton signals.

-

A broad singlet for the sulfonamide (SO₂NH₂) protons, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹J C-F). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching vibrations of the sulfonamide group (around 3300-3200 cm⁻¹).

-

C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹).

-

Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively).

-

C-F stretching vibration (around 1250-1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 189. Fragmentation may involve the loss of SO₂ (64 Da) and other characteristic fragments of the aromatic ring.

Synthesis

Proposed Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzenesulfonyl Chloride

Disclaimer: This is a proposed protocol based on general chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

4-Fluoro-2-methylbenzenesulfonyl chloride

-

Concentrated ammonium hydroxide solution

-

Dichloromethane (or another suitable organic solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for work-up)

Procedure:

-

Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Separate the organic layer. Wash the organic layer with water, followed by a dilute solution of hydrochloric acid to remove any remaining ammonia, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of complex pharmaceutical molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.

Intermediate in the Synthesis of Pazopanib

While not a direct precursor, the structurally related compound, 5-amino-2-methylbenzenesulfonamide, is a crucial building block in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6][7][8] The synthesis of Pazopanib involves the coupling of this sulfonamide intermediate with a pyrimidine derivative. This highlights the importance of substituted benzenesulfonamides in the development of modern cancer therapies.

Figure 2: Role of a related sulfonamide in Pazopanib synthesis.

Potential in Radiopharmaceutical Chemistry

A derivative, 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide, has been developed as a versatile building block for the fluorine-18 radiolabeling of peptides, proteins, and oligonucleotides via click chemistry.[9] This demonstrates the utility of the fluorobenzenesulfonamide scaffold in the development of imaging agents for positron emission tomography (PET).

Biological Activity

There is currently no specific pharmacological data available for this compound in the public domain. However, the sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[10] Furthermore, fluorinated benzenesulfonamides have been investigated as potent and selective inhibitors of carbonic anhydrase IX and XII, which are targets in cancer therapy.[10] The analgesic and antiallodynic effects of a related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, have also been reported.[11]

Given its structural similarity to biologically active molecules, this compound and its derivatives represent an interesting scaffold for further investigation in drug discovery programs.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

-

Skin: Wash with soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its well-defined physicochemical properties and the established importance of the fluorinated sulfonamide scaffold make it a compound of interest for the synthesis of novel therapeutic agents. Further research into its biological activities and the development of detailed and optimized synthetic protocols will undoubtedly expand its applications in the pharmaceutical industry.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 8. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

- 9. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 4-Fluoro-2-methylbenzenesulfonamide

An In-depth Technical Guide on the Physicochemical Properties of 4-Fluoro-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a sulfonamide group, a fluorine atom, and a methyl group attached to a benzene ring. As a sulfonamide derivative, it holds potential interest in medicinal chemistry and drug discovery, as this functional group is a key component in a wide array of therapeutic agents. The strategic placement of the fluoro and methyl groups can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental studies.

Table 1: General and Computational Properties

| Property | Value | Source |

| CAS Number | 489-17-8 | [1][2] |

| Molecular Formula | C₇H₈FNO₂S | [1][2] |

| Molecular Weight | 189.204 g/mol | [1] |

| Monoisotopic Mass | 189.02597783 | [1] |

| Topological Polar Surface Area | 68.5 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Complexity | 247 | [1] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Assumed at room temperature |

| Melting Point | 180-184 °C | [3] |

| Boiling Point | No data available | - |

| Solubility | No data available | Expected to have limited solubility in water. |

| pKa | No data available | The sulfonamide proton is acidic; its pKa can be determined experimentally. |

| logP (Octanol-Water Partition Coefficient) | No data available | A key measure of lipophilicity, which can be determined experimentally. |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducible research. The following sections describe standard protocols that can be applied to this compound.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

-

Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point (180 °C).

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is reported.

-

The measurement should be repeated at least twice, and the average value reported.

-

Determination of pKa by Potentiometric Titration

The pKa value quantifies the acidity of the sulfonamide proton.

-

Apparatus: Calibrated pH meter with a glass electrode, automatic titrator or a magnetic stirrer and burette, and a constant temperature water bath.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable co-solvent system (e.g., a methanol-water or acetonitrile-water mixture) due to its likely low aqueous solubility.

-

The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration. Sophisticated software can be used to calculate the pKa from the full titration curve for higher accuracy.

-

Determination of logP via the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.[4]

-

Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC, centrifuge.

-

Procedure:

-

1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

A stock solution of this compound is prepared in the saturated 1-octanol.

-

A known volume of the octanol stock solution is mixed with a known volume of saturated water in a separatory funnel.

-

The funnel is sealed and agitated in a mechanical shaker for a set period (e.g., 2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.[4]

-

Visualizations: Workflows and Pathways

Logical diagrams help visualize complex processes in research and development. Below are workflows relevant to the synthesis and analysis of this compound.

Caption: A plausible synthetic workflow for this compound.

Caption: Experimental workflow for logP determination by the shake-flask method.

References

An In-depth Technical Guide to N-(4-fluorophenyl)methanesulfonamide (C7H8FNO2S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative with the chemical formula C7H8FNO2S. The presence of a fluorinated phenyl group and a methanesulfonamide moiety suggests its potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery. The fluorinated phenyl group can enhance metabolic stability and binding affinity to biological targets, while the sulfonamide group is a well-known pharmacophore in a variety of therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of N-(4-fluorophenyl)methanesulfonamide.

Chemical Structure and Properties

N-(4-fluorophenyl)methanesulfonamide consists of a methanesulfonyl group attached to the nitrogen atom of a 4-fluoroaniline.

Chemical Structure:

IUPAC Name: N-(4-fluorophenyl)methanesulfonamide[2]

Molecular Formula: C7H8FNO2S[2]

Molecular Weight: 189.21 g/mol [2]

InChIKey: XNOJVNHEDQHEQY-UHFFFAOYSA-N[2]

SMILES: CS(=O)(=O)NC1=CC=C(C=C1)F[2]

Synthesis

The synthesis of N-(4-fluorophenyl)methanesulfonamide can be achieved through the nucleophilic substitution reaction between 4-fluoroaniline and methanesulfonyl chloride.[1]

Experimental Protocol: Synthesis of N-(4-fluorophenyl)methanesulfonamide

This protocol is adapted from general methods for the synthesis of N-substituted sulfonamides.

Materials:

-

4-fluoroaniline

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TCC).

-

Once the reaction is complete, wash the mixture with 1M HCl to remove excess pyridine.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(4-fluorophenyl)methanesulfonamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(4-fluorophenyl)methanesulfonamide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of N-(substituted phenyl)-methanesulfonamides has been studied using ¹H and ¹³C NMR spectroscopy.[3] The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)methanesulfonamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~3.0 | ~40 |

| NH | ~9.5-10.5 (broad singlet) | - |

| Aromatic CH (ortho to F) | ~7.0-7.2 (t) | ~115-117 (d, J ≈ 22 Hz) |

| Aromatic CH (ortho to NH) | ~7.2-7.4 (dd) | ~122-124 (d, J ≈ 8 Hz) |

| Aromatic C-F | - | ~158-162 (d, J ≈ 245 Hz) |

| Aromatic C-N | - | ~134-136 (d, J ≈ 3 Hz) |

Note: Predicted values are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-(substituted phenyl)-methanesulfonamides shows characteristic absorption bands for the N-H and SO₂ stretching vibrations.[3]

Table 2: Characteristic IR Absorption Bands for N-(4-fluorophenyl)methanesulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3230 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| S=O (SO₂) | Asymmetric Stretching | 1315 - 1335 |

| S=O (SO₂) | Symmetric Stretching | 1140 - 1160 |

| C-F | Stretching | 1100 - 1250 |

| S-N | Stretching | 830 - 930 |

Mass Spectrometry (MS)

The fragmentation of sulfonamides under mass spectrometry conditions has been investigated.[4] A common fragmentation pathway involves the cleavage of the S-N bond.

Proposed Fragmentation Pathway:

Upon electron ionization, N-(4-fluorophenyl)methanesulfonamide is expected to undergo fragmentation. The molecular ion peak [M]⁺ should be observed at m/z 189. Key fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺), the SO₂ group ([M-64]⁺), and cleavage of the S-N bond to give fragments corresponding to the methanesulfonyl cation ([CH₃SO₂]⁺ at m/z 79) and the 4-fluoroanilino radical cation or related ions.

Caption: Proposed mass spectrometry fragmentation of N-(4-fluorophenyl)methanesulfonamide.

Biological Activity and Potential Applications

Sulfonamide derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[5] While specific data for N-(4-fluorophenyl)methanesulfonamide is limited, studies on structurally related compounds provide insights into its potential therapeutic applications.

Cytotoxicity

The cytotoxic effects of various sulfonamide derivatives have been evaluated against several human cancer cell lines.[5]

Table 3: Cytotoxicity of Structurally Related Sulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 4-Acetamido-4-fluorophenyl-benzenesulfonamide | MDA-MB-468 (Breast) | < 30 |

| MCF-7 (Breast) | < 128 | |

| HeLa (Cervical) | < 360 | |

| Indisulam (E7070) | Various solid tumors | Phase II Clinical Trials |

Data from a study on various sulfonamide derivatives, not N-(4-fluorophenyl)methanesulfonamide itself. The data is presented to indicate the potential for anticancer activity within this class of compounds.[5]

Potential Mechanism of Action and Signaling Pathways

Some N-phenylacetamide derivatives containing a 4-fluorophenyl group have shown anticancer activity.[6][7] Furthermore, a complex molecule containing an N-(4-fluorophenyl) moiety has been shown to induce apoptosis in breast cancer cells by inhibiting the Notch-Akt signaling pathway.[8] This suggests a potential mechanism of action for N-(4-fluorophenyl)methanesulfonamide that warrants further investigation.

Proposed Signaling Pathway Inhibition:

Caption: Proposed mechanism of action via inhibition of the Notch-Akt pathway.

Conclusion

N-(4-fluorophenyl)methanesulfonamide is a compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of related sulfonamides make it an attractive candidate for screening in various therapeutic areas, particularly in oncology. The analytical data and proposed mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this and similar molecules. Further studies are warranted to fully elucidate its spectral properties, biological activity, and therapeutic potential.

References

- 1. Buy N-(4-fluorophenyl)methanesulfonamide | 35980-24-6 [smolecule.com]

- 2. N-(4-fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 773417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Fluoro-2-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The guide details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet of doublets | 1H | Aromatic H (ortho to SO₂NH₂) |

| ~7.1 - 7.2 | Doublet of doublets | 1H | Aromatic H (ortho to F) |

| ~7.0 - 7.1 | Triplet | 1H | Aromatic H (meta to both F and SO₂NH₂) |

| ~4.8 - 5.2 | Broad singlet | 2H | -SO₂NH₂ |

| ~2.5 - 2.6 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 - 165 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~140 - 142 | Aromatic C-SO₂NH₂ |

| ~138 - 140 | Aromatic C-CH₃ |

| ~128 - 130 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~120 - 122 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH (meta to F) |

| ~115 - 117 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |

| ~20 - 22 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR:

-

The spectrum is acquired with a 90° pulse angle.

-

A relaxation delay of 5 seconds is used between scans.

-

Typically, 16-32 scans are accumulated for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

The spectrum is acquired with proton decoupling.

-

A 45° pulse angle is used.

-

A relaxation delay of 2 seconds is employed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of sulfonamide |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl group) |

| 1600 - 1580 | Medium | C=C stretching in the aromatic ring |

| 1480 - 1450 | Medium | C=C stretching in the aromatic ring |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretching of sulfonamide[3] |

| 1170 - 1150 | Strong | Symmetric SO₂ stretching of sulfonamide[3] |

| 1250 - 1100 | Strong | C-F stretching |

| 900 - 800 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is commonly used.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 189 | Moderate | [M]⁺ (Molecular ion) |

| 125 | High | [M - SO₂NH₂]⁺ |

| 109 | High | [M - SO₂NH₂ - CH₃]⁺ or [C₆H₄F]⁺ |

| 95 | Moderate | [C₆H₄F - F]⁺ |

| 64 | Moderate | [SO₂]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS with EI):

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

The sample is injected into a gas chromatograph (GC) for separation.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

-

A GC-MS system is used.

-

The mass analyzer (e.g., quadrupole) scans a specified mass range (e.g., m/z 40-400).

-

The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound. For definitive structural confirmation, comparison with a certified reference standard is always recommended.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-methylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. This document details the physicochemical properties, solubility profile, and stability characteristics of this molecule. It also outlines detailed experimental protocols for the evaluation of these parameters, intended to support research and development activities.

Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol .[1][2] The structural features, including a fluorine atom and a methyl group on the benzene ring, influence its chemical properties and biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂S | [1][2] |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 180-184 °C | |

| CAS Number | 489-17-8 | [1] |

| Appearance | Solid | [3] |

Solubility Profile

The solubility of sulfonamides is a critical parameter influencing their bioavailability and formulation development. Generally, sulfonamides exhibit low aqueous solubility due to their crystalline structure and strong intermolecular hydrogen bonds.[4] Their ampholytic nature, with a weakly acidic sulfonamide group and potentially a weakly basic amino group, means that solubility is highly dependent on the pH of the medium.[4][5]

| Solvent | Expected Solubility | Rationale |

| Water (pH 7.4) | Low | The non-polar benzene ring and methyl group contribute to hydrophobicity. Solubility is expected to be pH-dependent.[4] |

| Aqueous Acid (e.g., 0.1 M HCl) | Moderate | Protonation of the sulfonamide nitrogen may increase solubility. |

| Aqueous Base (e.g., 0.1 M NaOH) | High | Deprotonation of the sulfonamide group to form a more soluble salt.[4] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly soluble | Moderately polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" thermodynamic solubility assay.[6]

Materials:

-

This compound

-

Deionized water

-

pH buffers (pH 2, 4, 7.4, 9, 12)

-

HPLC-grade methanol and acetonitrile

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

Methodology:

-

Add an excess amount of this compound to vials containing a known volume of each pH buffer.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.[4]

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentrations.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to quantify the solubility in each buffer.

Caption: Workflow for Aqueous Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[7] Stability testing for this compound should evaluate its susceptibility to degradation under various environmental conditions. A product is considered stable if it is within its specified limits when stored under normal conditions.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9][10] These studies are crucial for developing stability-indicating analytical methods.[10][11]

| Stress Condition | Typical Conditions | Expected Stability/Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Potential for hydrolysis of the sulfonamide bond, although generally stable. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Likely to be more susceptible to hydrolysis than under acidic conditions, leading to cleavage of the sulfonamide bond. |

| Oxidation | 3% H₂O₂, room temperature, 24h | The sulfur atom in the sulfonamide group is a potential site for oxidation. |

| Thermal Degradation | 80 °C, 72h | Thermal decomposition may occur, with potential generation of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[8] |

| Photostability | Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light.[12][13] | The aromatic ring and sulfonamide group may be susceptible to photodegradation. |

Experimental Protocol for Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat in a water bath at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat in a water bath at 60 °C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80 °C) in a temperature-controlled oven for a specified period. Dissolve a known amount of the stressed solid in a suitable solvent for analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[12][13] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a PDA or MS detector to separate the parent compound from any degradation products.

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided information on the general characteristics of sulfonamides and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The successful execution of these protocols will enable the generation of critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of potential drug products containing this active pharmaceutical ingredient.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 4-Fluoro-2-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a sulfonamide functional group suggests its potential as a scaffold for developing novel therapeutic agents. This document outlines its key physical properties, details experimental methodologies for their determination, and presents a plausible synthetic route.

Core Physicochemical Data

The accurate determination of a compound's physical properties, such as its melting and boiling points, is fundamental in chemical and pharmaceutical development. These parameters provide insights into the purity, stability, and crystalline structure of a substance.

| Property | Value | Source |

| Melting Point | 180-184 °C | Commercially available chemical data sheets |

| Boiling Point | Not available (likely decomposes) | Inferred from high melting point |

Experimental Protocols

The following section details a generalized experimental protocol for the determination of the melting point of a solid organic compound like this compound, based on standard laboratory practices.

Melting Point Determination via Capillary Method

This method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The sample is finely powdered using a mortar and pestle to ensure uniform heat transfer within the capillary tube.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of packed solid, approximately 2-3 mm in height, is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating and Observation:

-

The apparatus is heated at a relatively rapid rate until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

-

The sample is observed closely through the magnifying eyepiece.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Logical Workflow: Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the preparation of arylsulfonamides involves the reaction of an arylsulfonyl chloride with ammonia or an amine. The precursor, 4-fluoro-2-methylbenzenesulfonyl chloride, can be synthesized from 3-fluorotoluene. The following diagram illustrates this logical workflow.

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry.

-

The Sulfonamide Moiety: The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a hydrogen bond donor and acceptor allows it to interact with various biological targets.

-

Fluorine Substitution: The introduction of fluorine into drug candidates is a common strategy to enhance their pharmacological profile. The high electronegativity and small size of the fluorine atom can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Given these characteristics, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications across various disease areas. Further research into its biological activity is warranted to explore its full potential in drug discovery and development.

An In-depth Technical Guide on 4-Fluoro-2-methylbenzenesulfonamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthetic methodologies. While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge for further investigation and application in drug discovery and materials science.

Introduction

This compound (CAS No. 489-17-8) is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide functional group.[1][2][3][4][5] The presence of the fluorine atom and the sulfonamide moiety suggests its potential for a range of applications, drawing from the well-established roles of these functionalities in medicinal chemistry and material science. Sulfonamides are a cornerstone of various pharmaceuticals, exhibiting a broad spectrum of biological activities, while fluorine substitution is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Discovery and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 489-17-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈FNO₂S | [1][3][5] |

| Molecular Weight | 189.21 g/mol | [1][2][3] |

| Melting Point | 180-184 °C |

Note: While some sources indicate the availability of spectroscopic data such as 1H NMR, 13C NMR, and IR spectra from commercial suppliers, the actual spectral data was not available in the searched literature.[7][8]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the available literature, a plausible and commonly employed synthetic route can be inferred from standard organic chemistry principles and related preparations. The most direct approach involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with ammonia.

Proposed Synthetic Pathway

The logical synthetic pathway to this compound is a two-step process starting from 3-fluorotoluene.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride

This step involves the electrophilic aromatic substitution (chlorosulfonation) of 3-fluorotoluene.

-

Materials: 3-Fluorotoluene, Chlorosulfonic acid.

-

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid (typically a 2-3 fold molar excess) to 0-5 °C using an ice bath.

-

Slowly add 3-fluorotoluene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The ortho-directing effect of the methyl group and the para-directing effect of the fluorine atom will favor the formation of the desired 4-fluoro-2-methylbenzenesulfonyl chloride isomer.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Synthesis of this compound

This step involves the amination of the synthesized sulfonyl chloride.

-

Materials: 4-Fluoro-2-methylbenzenesulfonyl chloride, Aqueous ammonia.

-

Procedure:

-

Suspend or dissolve the crude 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or diethyl ether).

-

Cool the mixture in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. However, the general class of sulfonamides is known for a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. The incorporation of a fluorine atom can enhance these properties through various mechanisms such as increased metabolic stability and improved binding affinity to target proteins.

Given the structural motifs present in this compound, it could be a candidate for screening in various biological assays.

Diagram 2: Potential Areas for Biological Investigation

Caption: Potential avenues for investigating the biological activity of the compound.

Conclusion

This compound is a chemical entity with established physicochemical properties and a straightforward synthetic route. While its specific history of discovery and biological profile are not yet well-defined in accessible literature, its structural features make it a compound of interest for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this and related molecules in various scientific disciplines. Further investigation is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 489-17-8 | this compound - Capot Chemical [capotchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 489-17-8|this compound|BLD Pharm [bldpharm.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE(489-17-8) 1H NMR [m.chemicalbook.com]

- 8. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE(489-17-8)IR [chemicalbook.com]

The Strategic Role of Fluorination in Benzenesulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into benzenesulfonamide scaffolds has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted roles of fluorination, detailing its impact on the physicochemical properties, biological activity, and therapeutic potential of this important class of compounds. This guide provides a comprehensive overview for researchers engaged in drug discovery and development, from lead optimization to the elucidation of mechanism of action.

Introduction: The Fluorine Advantage in Benzenesulfonamide Drug Discovery

Benzenesulfonamides are a cornerstone pharmacophore, most notably recognized for their potent inhibition of carbonic anhydrases (CAs). However, their therapeutic applications extend to diverse targets, including viral proteins and protein aggregation pathways. The strategic incorporation of fluorine atoms can dramatically enhance the drug-like properties of these molecules. Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune a compound's acidity, lipophilicity, metabolic stability, and binding affinity.[1]

This guide will delve into the specific applications of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, antiviral agents, and modulators of protein aggregation, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamides is a key zinc-binding group, making them potent CA inhibitors.

Enhancing Potency and Selectivity through Fluorination

Fluorination of the benzene ring in benzenesulfonamides significantly enhances their inhibitory activity. The strong electron-withdrawing nature of fluorine increases the acidity of the sulfonamide nitrogen, promoting its deprotonation and strengthening its coordination to the Zn²⁺ ion in the enzyme's active site.[1] This enhanced binding affinity can translate to picomolar to nanomolar inhibition constants (Kᵢ) for certain CA isoforms.

Furthermore, the strategic placement of fluorine atoms, often in combination with other substituents, can impart remarkable isoform selectivity. This is particularly crucial for targeting disease-relevant CAs, such as the tumor-associated isoforms CA IX and CA XII, while sparing the ubiquitous off-target isoforms like CA I and CA II.[2]

Quantitative Inhibition Data

The following table summarizes the inhibition data for a selection of fluorinated benzenesulfonamide compounds against various human carbonic anhydrase (hCA) isoforms.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |

| Compound A (Trifluoromethyl-substituted) | hCA I | 87.6 nM | Stopped-flow CO₂ hydration | [3] |

| hCA II | 16.9 nM | Stopped-flow CO₂ hydration | [3] | |

| hCA IX | 8.9 nM | Stopped-flow CO₂ hydration | [3] | |

| hCA XII | 5.4 nM | Stopped-flow CO₂ hydration | [3] | |

| Compound B (Tetrafluoro-substituted) | hCA I | Medium Potency | Click Chemistry Synthesis & Assay | [4] |

| hCA II | Medium Potency | Click Chemistry Synthesis & Assay | [4] | |

| hCA IX | Low Nanomolar/Subnanomolar | Click Chemistry Synthesis & Assay | [4] | |

| hCA XII | Low Nanomolar/Subnanomolar | Click Chemistry Synthesis & Assay | [4] | |

| 4-Fluorobenzenesulfonamide | PI3K/mTOR | IC₅₀ = 2.88 ± 0.58 µM | Cell-based Assay | [5] |

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a transmembrane protein that is highly overexpressed in many types of solid tumors and is generally absent in healthy tissues. Its expression is primarily induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. CA IX contributes to tumor progression by regulating intra- and extracellular pH, which facilitates tumor cell survival, proliferation, and invasion. The following diagram illustrates the role of CA IX in the hypoxic tumor microenvironment.

Experimental Protocols

A general procedure for the synthesis of fluorinated benzenesulfonamides often involves the reaction of a corresponding fluorinated aniline with a sulfonating agent, followed by amination. The following is a representative protocol.

Materials:

-

Fluorinated aniline derivative

-

Sodium nitrite

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Ammonia (aqueous solution)

-

Organic solvents (e.g., acetic acid, diethyl ether)

Procedure:

-

Diazotization: The fluorinated aniline is dissolved in a mixture of HCl and acetic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of CuCl. This reaction, known as the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring.

-

Amination: The resulting benzenesulfonyl chloride is extracted with an organic solvent, such as diethyl ether. The solvent is evaporated, and the crude product is then reacted with an excess of aqueous ammonia to form the benzenesulfonamide (-SO₂NH₂).

-

Purification: The final product is purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis.

This assay measures the enzymatic activity of CA by monitoring the pH change resulting from the hydration of CO₂.

Materials:

-

Purified human carbonic anhydrase isoforms

-

Fluorinated benzenesulfonamide inhibitors

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: A stock solution of the CA enzyme is prepared in the assay buffer. Serial dilutions of the fluorinated benzenesulfonamide inhibitor are also prepared.

-

Assay Setup: The two syringes of the stopped-flow instrument are filled with the CO₂-saturated water and the buffer solution containing the enzyme and the pH indicator, respectively. For inhibition studies, the inhibitor is pre-incubated with the enzyme.

-

Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: The inhibition constant (Kᵢ) is determined by plotting the fractional enzyme activity against the inhibitor concentration and fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the IC₅₀ is determined.[6][7][8]

Fluorinated Benzenesulfonamides as Antiviral Agents

The versatility of the benzenesulfonamide scaffold extends to antiviral drug discovery. Fluorinated derivatives have shown particular promise as inhibitors of influenza virus entry.

Targeting Influenza Hemagglutinin

Influenza hemagglutinin (HA) is a viral envelope glycoprotein that mediates the attachment of the virus to host cell receptors and the subsequent fusion of the viral and endosomal membranes, a crucial step for viral entry and replication. Certain benzenesulfonamide derivatives have been identified as potent inhibitors of this process. They are thought to bind to the stem region of the HA trimer, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion.[9]

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of selected benzenesulfonamide derivatives against influenza A virus.

| Compound | Virus Strain | EC₅₀ | Assay Method | Reference |

| RO5464466 | A/Weiss/43 (H1N1) | 210 nM | Cytopathic Effect (CPE) Assay | [10] |

| RO5487624 (2-chloro analogue) | A/Weiss/43 (H1N1) | 86 nM | Cytopathic Effect (CPE) Assay | [10] |

| Compound 23 | Influenza A/Weiss/43 (H1N1) | IC₅₀ = 0.06 µM | Hemolysis Inhibition Assay | [11] |

| Compound 40 | Influenza A/Weiss/43 (H1N1) | IC₅₀ = 0.25 µM | Hemolysis Inhibition Assay | [11] |

| Various Fluorinated Compounds | Influenza A (H1N1) | Inhibition up to 76% | Cell-based Assay | [12] |

Mechanism of Influenza Virus Entry and Inhibition

The following diagram illustrates the key steps of influenza virus entry and the proposed mechanism of inhibition by benzenesulfonamide compounds.

Experimental Protocols

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[13][14][15][16]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Fluorinated benzenesulfonamide compounds

-

Cell culture medium

-

96-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: MDCK cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.

-

Compound and Virus Addition: The cell culture medium is removed, and serial dilutions of the test compounds are added to the wells. A suspension of influenza virus is then added to all wells except for the cell control wells.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

-

Staining: The medium is removed, and the cells are fixed and stained with crystal violet, which stains viable cells.

-

Quantification: The plates are washed, and the dye is solubilized. The absorbance is read on a plate reader. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits CPE by 50%.[17]

This assay measures the ability of a compound to inhibit the HA-mediated fusion of red blood cells (RBCs) at low pH.[3]

Materials:

-

Influenza virus stock

-

Chicken red blood cells (RBCs)

-

Fluorinated benzenesulfonamide compounds

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

-

96-well plates

Procedure:

-

Compound and Virus Incubation: The influenza virus is pre-incubated with serial dilutions of the test compounds.

-

RBC Addition: A suspension of chicken RBCs is added to the virus-compound mixture.

-

pH-induced Hemolysis: The mixture is then acidified to a low pH (e.g., 5.5) to trigger HA-mediated fusion and subsequent hemolysis.

-

Quantification: The plates are centrifuged, and the absorbance of the supernatant is measured to quantify the amount of hemoglobin released. The 50% inhibitory concentration (IC₅₀) is the compound concentration that inhibits hemolysis by 50%.

Fluorinated Benzenesulfonamides as Inhibitors of Protein Aggregation

Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases, including Alzheimer's disease. Fluorinated benzenesulfonamides have emerged as a novel class of compounds that can interfere with these pathological processes.

Targeting Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Certain fluorinated benzenesulfonamides have been shown to inhibit Aβ aggregation, potentially by binding to early-stage oligomers or monomers and preventing their assembly into larger, neurotoxic species.[18][19]

Quantitative Anti-Aggregation Data

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives on Aβ aggregation.

| Compound | Target | IC₅₀ | Assay Method | Reference |

| Compound 3B7 | Aβ42 Aggregation | ~25-50 µM | Thioflavin T (ThT) Assay | [11] |

| Compound 3G7 | Aβ42 Aggregation | ~25-50 µM | Thioflavin T (ThT) Assay | [11] |

| Hexadecyl-N-methylpiperidinium (HMP) bromide | Aβ Aggregation (pH 5.8) | 10 µM | Fibril Formation Assay | [18] |

| Various Compounds | Aβ42 Self-aggregation | >50% inhibition at 50 µM | Thioflavin T (ThT) Assay | [20] |

Proposed Mechanism of Amyloid-β Aggregation Inhibition

The following diagram illustrates the process of Aβ aggregation and the proposed intervention by fluorinated benzenesulfonamides.

Experimental Protocols

This is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[10][21][22][23]

Materials:

-

Synthetic amyloid-β peptide (e.g., Aβ42)

-

Fluorinated benzenesulfonamide compounds

-

Thioflavin T (ThT)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black plates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Peptide Preparation: A stock solution of Aβ peptide is prepared and pre-incubated to ensure it is in a monomeric state.

-

Assay Setup: The Aβ solution is mixed with the ThT dye and different concentrations of the test compounds in the wells of a 96-well plate.

-

Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals over several hours or days.

-

Data Analysis: The kinetic curves of ThT fluorescence are plotted against time. The extent of inhibition is determined by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (Aβ alone). The IC₅₀ value is the concentration of the inhibitor that reduces the final ThT fluorescence by 50%.[11]

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzenesulfonamide scaffold has proven to be a highly effective approach for enhancing the potency, selectivity, and overall drug-like properties of these compounds. This guide has highlighted the significant impact of fluorination in the development of inhibitors for carbonic anhydrases, influenza virus, and amyloid-β aggregation.

Future research in this area will likely focus on:

-

Rational Design: Utilizing computational modeling and structural biology to guide the precise placement of fluorine atoms for optimal target engagement and selectivity.

-

Novel Fluorinated Moieties: Exploring the incorporation of more complex fluorine-containing groups to further modulate the physicochemical and biological properties of benzenesulfonamides.

-

Expanded Therapeutic Applications: Investigating the potential of fluorinated benzenesulfonamides against a broader range of therapeutic targets.

-

In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro activity of these compounds into in vivo efficacy through careful optimization of their pharmacokinetic and pharmacodynamic profiles.

The continued exploration of fluorination strategies holds immense promise for the development of novel and improved benzenesulfonamide-based therapeutics to address a wide range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of hemagglutination inhibition, single radial hemolysis, virus neutralization assays, and ELISA to detect antibody levels against seasonal influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. asm.org [asm.org]

- 14. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]

- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thioflavin T spectroscopic assay [assay-protocol.com]

- 22. tandfonline.com [tandfonline.com]

- 23. scispace.com [scispace.com]

The Ascendant Role of Fluorinated Sulfonamides in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and the sulfonamide functional group, a classic pharmacophore, continues to demonstrate remarkable versatility. The convergence of these two entities has given rise to a potent class of compounds: fluorinated sulfonamides. This in-depth technical guide explores the synthesis, properties, and applications of these compounds, with a particular focus on their role in drug development. It provides detailed experimental protocols and presents key data in a structured format to facilitate research and development in this dynamic field.

Core Concepts: The Impact of Fluorination on Sulfonamide Properties

The introduction of fluorine atoms into a sulfonamide scaffold can profoundly influence its physicochemical and biological properties.[1] The high electronegativity of fluorine often leads to a lower pKa of the sulfonamide NH group, enhancing its acidity and potential for stronger interactions with biological targets.[2] Furthermore, fluorine can modulate lipophilicity, metabolic stability, and bioavailability, making it a powerful tool for optimizing drug candidates.[3]

Physicochemical Properties

The following table summarizes key physicochemical properties of representative fluorinated and non-fluorinated sulfonamide drugs.

| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP |

| Sulfanilamide | 172.21 | 10.4 | -0.62 | |

| Celecoxib | 381.37 | ~11.1[4] | 3.53[5] | |

| Dorzolamide | 324.44 | 8.5[6] | -1.0[7] |

Note: pKa and logP values can vary depending on the experimental or computational method used.

Synthesis of Fluorinated Sulfonamides

Several synthetic strategies have been developed to access fluorinated sulfonamides. A common approach involves the electrophilic fluorination of a parent sulfonamide.

General Experimental Protocol: Electrophilic Fluorination of a Tertiary Sulfonamide

This protocol describes a general method for the synthesis of α-fluorosulfonamides.[8]

Materials:

-

Tertiary sulfonamide

-

N-fluorobenzenesulfonimide (NFSI)

-

Sodium hexamethyldisilazide (NaHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Dissolve the tertiary sulfonamide (1.0 eq) and N-fluorobenzenesulfonimide (2.5 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (2.2 eq) in THF to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired α-fluorosulfonamide.

Biological Activity and Therapeutic Applications

Fluorinated sulfonamides have shown efficacy against a range of biological targets, most notably carbonic anhydrases and dihydropteroate synthase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Sulfonamides are classic inhibitors of CAs, and fluorination can enhance their inhibitory potency and selectivity.[10][11]

Caption: Catalytic cycle of carbonic anhydrase.